molecular formula C17H11ClN2O6 B397137 4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE

4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE

Cat. No.: B397137
M. Wt: 374.7g/mol
InChI Key: HUWFBAZUDSQEDH-UHFFFAOYSA-N
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Description

4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE is a complex organic compound with the molecular formula C17H11ClN2O6 This compound is characterized by its unique structure, which includes an anilino group, a chloro substituent, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Furanyl Ring: The initial step involves the formation of the 2,5-dihydro-2-furanyl ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro and Anilino Groups: The chloro and anilino groups are introduced through substitution reactions. Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride, while the anilino group can be introduced via nucleophilic substitution using aniline.

    Esterification with 4-Nitrobenzoic Acid: The final step involves the esterification of the intermediate compound with 4-nitrobenzoic acid. This can be carried out using standard esterification techniques, such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles for Substitution: Amines, thiols

Major Products Formed

    Oxidation Products: Corresponding oxidized derivatives

    Reduction Products: Amino derivatives

    Substitution Products: Compounds with substituted nucleophiles

Scientific Research Applications

4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for studying biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a valuable compound in drug discovery.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The anilino group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions. The chloro group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Anilino-4-chloro-5-oxo-2,5-dihydro-2-furanyl benzoate
  • 3-Anilino-4-chloro-5-oxo-2,5-dihydro-2-furanyl 4-methylbenzoate

Uniqueness

4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical processes.

Properties

Molecular Formula

C17H11ClN2O6

Molecular Weight

374.7g/mol

IUPAC Name

(3-anilino-4-chloro-5-oxo-2H-furan-2-yl) 4-nitrobenzoate

InChI

InChI=1S/C17H11ClN2O6/c18-13-14(19-11-4-2-1-3-5-11)17(26-16(13)22)25-15(21)10-6-8-12(9-7-10)20(23)24/h1-9,17,19H

InChI Key

HUWFBAZUDSQEDH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C(=O)OC2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)OC2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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